Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
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Overview
Description
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C21H25N3O4 and a molecular weight of 383.45 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with aminomethyl and dibenzyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl and dibenzyl groups play a crucial role in its binding affinity and activity . detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl piperazine-1,4-dicarboxylate
- 2-(Aminomethyl)piperazine-1,4-dicarboxylate
Uniqueness
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of oxidative stress and cellular health. This article explores its biological activity, focusing on mechanisms of action, efficacy in various models, and related research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is known for conferring various pharmacological properties. The compound features two benzyl groups and two carboxylate functionalities that may influence its solubility and interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the role of dibenzyl derivatives in mitigating oxidative stress. Research indicates that compounds similar to this compound can reduce reactive oxygen species (ROS) levels and protect against oxidative damage in cell models. For instance, one study demonstrated that a related piperazine derivative significantly decreased ROS production and stabilized mitochondrial membrane potential, promoting cell survival through the IL-6/Nrf2 signaling pathway .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and protective effects of dibenzyl derivatives against oxidative stress-induced damage. The half-maximal inhibitory concentration (IC50) values for various piperazine derivatives were reported, with some exhibiting IC50 values ranging from 34 to >100 µM across different tumor cell lines. Specifically, compounds with structural similarities to this compound showed promising results in reducing cell viability under oxidative stress conditions .
Compound | IC50 (µM) | Cell Line |
---|---|---|
9r | <20 | SH-SY5Y |
7c | 34.31 | MDA-MB 231 |
ABZ | 83.1 | MDA-MB 231 |
Larvicidal Activity
Another area of interest is the larvicidal activity of piperazine derivatives. Research has shown that certain piperazine compounds exhibit significant mortality rates against muscle larvae of Trichinella spiralis, with some derivatives outperforming standard treatments like albendazole (ABZ) . This suggests potential applications in parasitology.
Case Studies and Research Findings
Several studies have focused on the biological activity of dibenzyl derivatives:
- Antioxidative Properties : A study highlighted that dibenzyl derivatives could effectively protect neuronal cells from H2O2-induced oxidative damage at concentrations as low as 20 µM. This protective effect was attributed to their ability to modulate oxidative stress pathways .
- Cytotoxicity Evaluation : In vitro evaluations indicated that dibenzyl derivatives had varied cytotoxic effects across different cancer cell lines, suggesting selective activity that warrants further investigation for potential therapeutic uses .
- Mechanistic Insights : The IL-6/Nrf2 signaling pathway was identified as a critical mechanism through which dibenzyl compounds exert their protective effects against oxidative stress, highlighting their potential as therapeutic agents in diseases characterized by oxidative damage .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H25N3O4/c22-13-19-14-23(20(25)27-15-17-7-3-1-4-8-17)11-12-24(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19H,11-16,22H2 |
InChI Key |
PDZFTTORPTWXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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